Lipophilicity Modulation: cLogP Comparison of 3-tert-Butyl-N-methylcyclobutan-1-amine Versus Unsubstituted and N-Desmethyl Analogs
In drug discovery programs, optimal lipophilicity (typically cLogP 1-3 for CNS candidates; 1-5 for oral systemic drugs) is critical for balancing membrane permeability with metabolic clearance and off-target toxicity [1]. 3-tert-Butyl-N-methylcyclobutan-1-amine exhibits a calculated cLogP of 2.03, positioning it within the favorable range for oral bioavailability while offering significantly higher lipophilicity than unsubstituted cyclobutanamine (cLogP ~0.6) and moderate enhancement over the primary amine analog 3-tert-butylcyclobutan-1-amine (cLogP ~1.6) . This intermediate lipophilicity provides a measurable advantage for programs requiring balanced ADME properties without the excessive logP (>3.5) that often correlates with phospholipidosis and hERG liability [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.03 |
| Comparator Or Baseline | Cyclobutanamine (unsubstituted): cLogP ~0.6; 3-tert-Butylcyclobutan-1-amine (N-desmethyl analog): cLogP ~1.6 |
| Quantified Difference | ΔcLogP = +1.4 versus unsubstituted; +0.4 versus N-desmethyl analog |
| Conditions | Calculated cLogP values derived from vendor technical specifications using standard algorithms |
Why This Matters
cLogP of 2.03 falls within the optimal range for CNS drug candidates (1-3) and oral systemic drugs (1-5), enabling procurement for lead optimization programs where balanced lipophilicity is a key selection criterion.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem Neurosci. 2016;7(6):767-775. View Source
